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Compound of Interest

Compound Name: 2-Phenyl-2-pentanol

Cat. No.: B1597411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenyl-2-pentanol, a tertiary alcohol of interest in various chemical research and development

sectors. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a centralized resource for its characterization.

Molecular Structure
IUPAC Name: 2-Phenyl-2-pentanol Molecular Formula: C₁₁H₁₆O Molecular Weight: 164.24

g/mol CAS Number: 4383-18-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule. While a publicly available, fully assigned spectrum for 2-
Phenyl-2-pentanol is not readily available, the expected chemical shifts can be predicted

based on the analysis of similar compounds, such as its isomer 1-phenyl-2-pentanol.[2][3]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Predicted)

~ 7.45 - 7.25 Multiplet 5H Aromatic (C₆H₅)

~ 2.0 - 1.8 Multiplet 2H -CH₂-CH₂-CH₃

~ 1.55 Singlet 3H -C(OH)-CH₃

~ 1.50 Singlet 1H -OH

~ 1.40 - 1.20 Multiplet 2H -CH₂-CH₃

~ 0.85 Triplet 3H -CH₂-CH₃

Note: These are predicted values and may differ from experimental results. The hydroxyl proton

signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment (Predicted)

~ 147 C (quaternary aromatic)

~ 128 C-H (aromatic)

~ 127 C-H (aromatic)

~ 125 C-H (aromatic)

~ 75 C-OH (quaternary)

~ 38 -CH₂-CH₂-CH₃

~ 28 -C(OH)-CH₃

~ 17 -CH₂-CH₃

~ 14 -CH₂-CH₃
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Note: These are predicted values based on typical chemical shifts for similar functional groups

and may differ from experimental results.[4][5]

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Phenyl-2-pentanol reveals the presence of its key functional

groups through their characteristic vibrational frequencies. The spectrum is typically acquired

from a neat liquid sample.[1]

Wavenumber (cm⁻¹) Vibration Functional Group

3600 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

2960 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring

~1150 C-O stretch Tertiary Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which aids in determining the molecular weight and elucidating the structure. The

mass spectrum of 2-Phenyl-2-pentanol is characterized by several key fragments.

m/z Relative Intensity Proposed Fragment

164 Low [M]⁺ (Molecular Ion)

131 High [M - H₂O - CH₃]⁺

121 High [M - C₃H₇]⁺ (α-cleavage)

118 Moderate [C₉H₁₀]⁺

105 Moderate [C₆H₅CO]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)
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Note: The molecular ion peak for tertiary alcohols is often weak or absent.[1][6] The

fragmentation is dominated by α-cleavage (loss of the propyl group to give m/z 121) and

dehydration (loss of H₂O).

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Phenyl-2-pentanol is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00

ppm).[2][7]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired at a frequency of 300-500 MHz. For ¹³C NMR, a higher number of scans is typically

required due to the low natural abundance of the ¹³C isotope, and broadband proton

decoupling is applied to simplify the spectrum.[8]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Phenyl-2-pentanol, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.[9][10]

Background Spectrum: A background spectrum of the clean salt plates is recorded to

subtract any signals from atmospheric CO₂ and water vapor.

Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the infrared

spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11] Multiple scans are

averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 2-Phenyl-2-pentanol is prepared in a volatile

solvent such as dichloromethane or methanol.

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas

chromatograph, which separates the components of the sample based on their boiling points

and interactions with the stationary phase of the GC column.[12][13]

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the

mass spectrometer. Electron Impact (EI) ionization is commonly used, where the molecules

are bombarded with high-energy electrons, causing ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.[2]
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Spectroscopic Analysis Workflow for 2-Phenyl-2-pentanol
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Caption: Workflow for the spectroscopic analysis of 2-Phenyl-2-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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